2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as “2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine”, has been reported in the literature . The synthesis starts from easily accessible chiral enantiopure 1,2-amino alcohols and salicylaldehydes, leading to the formation of cyclic imines. These chiral cyclic imines undergo a highly diastereoselective Ugi–Joullié reaction to give trans tetrahydrobenzo[f][1,4]oxazepines .Scientific Research Applications
Process Development and Scale-Up
The benzoxazepine core, including 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine, has been identified as a crucial component in several kinase inhibitors. A study by Naganathan et al. (2015) highlighted the process development for a scalable synthesis of this compound, demonstrating its importance in pharmaceutical manufacturing. Their work facilitated the synthesis of an mTOR inhibitor, showcasing the compound's relevance in drug development and its potential application in treating various diseases (Naganathan et al., 2015).
Stereodivergent Synthesis
Pinna et al. (2020) developed a highly diastereoselective method to access all four stereoisomers of chiral tetrahydrobenzo[f][1,4]oxazepines through a multicomponent Ugi–Joullié reaction. This work is significant for the synthesis of diverse and complex molecular architectures, contributing to the development of new drugs and materials with specific chiral properties (Pinna et al., 2020).
Novel Synthesis Approaches
Shaabani et al. (2010) introduced a novel one-pot multicomponent reaction leading to the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives. This method represents a significant advancement in synthetic chemistry, offering a versatile approach to constructing complex heterocyclic structures efficiently (Shaabani et al., 2010).
Conformational Analysis
Banfi et al. (2007) conducted a thorough conformational analysis of novel dihydrobenzo[1,4]oxazepinones and tetrahydrobenzo[1,4]diazepin-5-ones. Their research provides valuable insights into the molecular shapes and potential interaction sites of these compounds, which is crucial for understanding their biological activities and developing new therapeutics (Banfi et al., 2007).
Photophysical Properties
Petrovskii et al. (2017) explored the synthesis, crystal structure, and photophysical properties of novel oxazapolyheterocycles, including derivatives of dibenzo[b,f][1,4]oxazepines. Their work opens new avenues for the use of these compounds in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other photonic applications (Petrovskii et al., 2017).
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10(13)7-1-2-9-8(5-7)6-11-3-4-14-9/h1-2,5,11H,3-4,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCSBOCFVLJDPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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